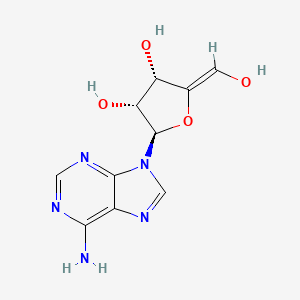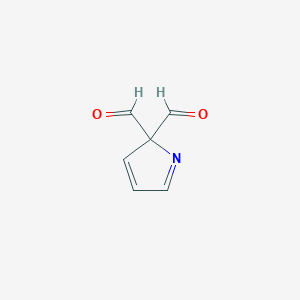
2H-Pyrrole-2,2-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrole-2,2-dicarbaldehyde is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of two aldehyde groups attached to the second carbon of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrole-2,2-dicarbaldehyde typically involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide and 35% aqueous tetrafluoroboric acid in dimethyl sulfoxide. This method yields the desired compound in overall yields ranging from 43% to 65% .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyrrole-2,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the carbon atoms adjacent to the nitrogen atom in the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides are used under mild to moderate conditions.
Major Products:
Oxidation: Pyrrole-2,2-dicarboxylic acid.
Reduction: Pyrrole-2,2-dimethanol.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2H-Pyrrole-2,2-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism by which 2H-Pyrrole-2,2-dicarbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. The compound’s reactivity with biological molecules makes it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Pyrrole-2-carboxaldehyde: Similar structure but with only one aldehyde group.
Pyrrole-2,5-dicarbaldehyde: Contains aldehyde groups at the second and fifth positions.
Pyrrole-2-carboxylic acid: An oxidized derivative with a carboxylic acid group.
Uniqueness: 2H-Pyrrole-2,2-dicarbaldehyde is unique due to the presence of two aldehyde groups on the same carbon, which imparts distinct reactivity and potential for forming complex molecular structures. This makes it particularly valuable in synthetic organic chemistry and materials science .
Propriétés
Formule moléculaire |
C6H5NO2 |
|---|---|
Poids moléculaire |
123.11 g/mol |
Nom IUPAC |
pyrrole-2,2-dicarbaldehyde |
InChI |
InChI=1S/C6H5NO2/c8-4-6(5-9)2-1-3-7-6/h1-5H |
Clé InChI |
DAEQKMXDUZDXNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(N=C1)(C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


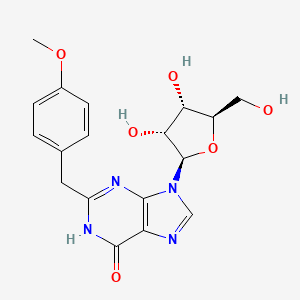
![3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12904675.png)
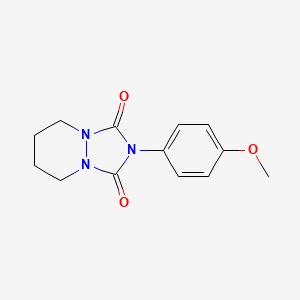
methanone](/img/structure/B12904710.png)
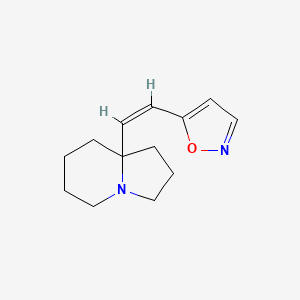
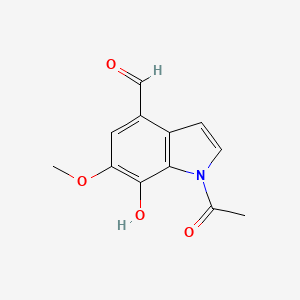

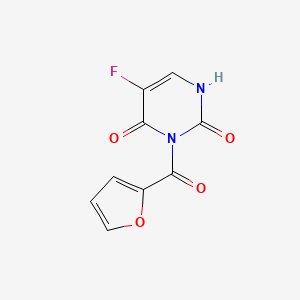
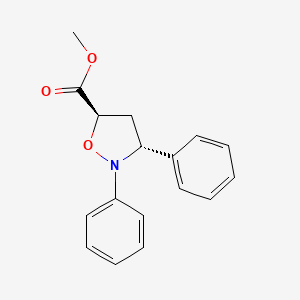



![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
